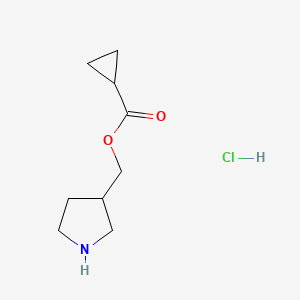
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride
Overview
Description
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Cyclopropanes fused to pyrrolidines, which are structurally similar to 3-pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride, are notable in various marketed drugs. An innovative approach involves a palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane, yielding enantioselective cyclopropane-fused γ-lactams. This method provides a versatile route to synthesize complex structures in drug development (Pedroni & Cramer, 2015).
Synthesis of Novel Compounds
Metal iodide-mediated reactions of cyclopropanecarboxylic thioesters have been developed to produce pyrrolidines and lactams, offering new pathways to analogous compounds (Huang et al., 2006). Additionally, the use of cyclopropanone equivalents derived from 3-chloropropionic acid demonstrates the versatility of cyclopropane derivatives in forming pyrroles and other heterocycles (Wasserman, Dion, & Fukuyama, 1989).
Herbicidal Applications
The synthesis of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety has demonstrated potential in herbicidal activities. These compounds show promising results in controlling unwanted plant growth (Zhu et al., 2013).
Biological and Chemical Synthesis
Cyclopropanes are essential in medicinal chemistry due to their unique properties. The direct transfer of the cyclopropane fragment onto nitrogen atoms of heterocycles or amides has been a significant development, contributing to the pharmaceutical industry (Gagnon et al., 2007). Additionally, the cycloaddition of vinylcyclopropanes to imines to produce substituted pyrrolidines showcases the adaptability of these compounds in synthesizing structurally diverse molecules (Tombe, Kurahashi, & Matsubara, 2013).
Properties
IUPAC Name |
pyrrolidin-3-ylmethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(8-1-2-8)12-6-7-3-4-10-5-7;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYKXIWUIONDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


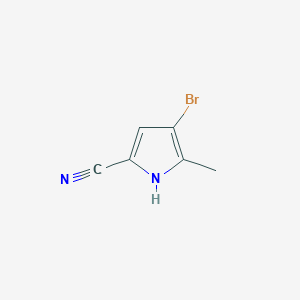

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
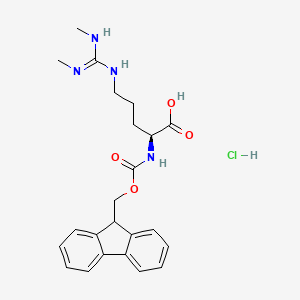
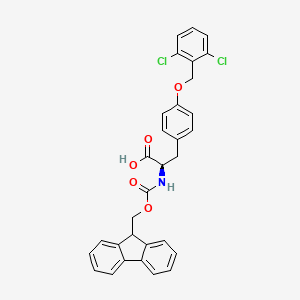
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)
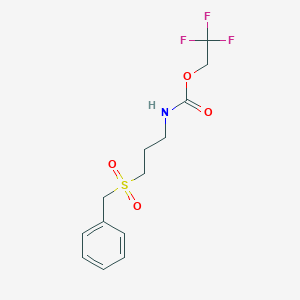

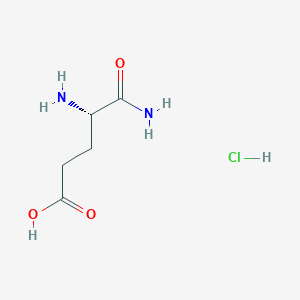
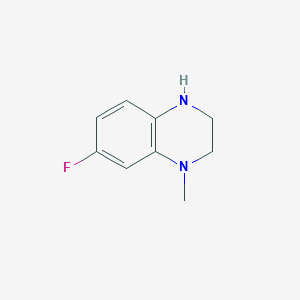
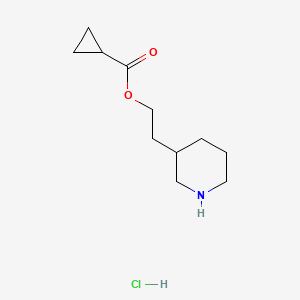
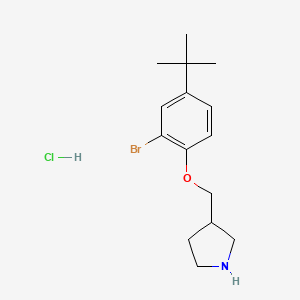
![4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442785.png)
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)
